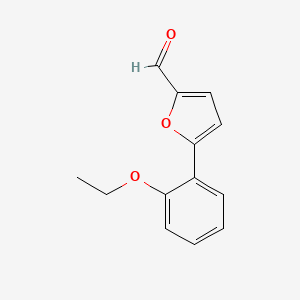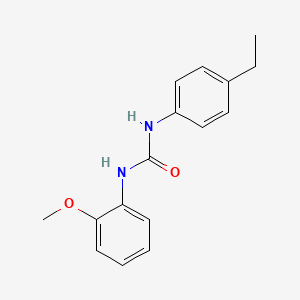![molecular formula C18H22N4O2 B11941692 N,N'-bis[4-(dimethylamino)phenyl]ethanediamide CAS No. 21022-16-2](/img/structure/B11941692.png)
N,N'-bis[4-(dimethylamino)phenyl]ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-bis[4-(dimethylamino)phenyl]ethanediamide is an organic compound with the molecular formula C18H24N4O2 It is known for its unique structure, which includes two dimethylamino groups attached to phenyl rings, connected by an ethanediamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N’-bis[4-(dimethylamino)phenyl]ethanediamide can be synthesized through a multi-step process involving the reaction of N,N-dimethylaniline with phosgene in the presence of anhydrous zinc chloride or aluminum chloride as catalysts . The reaction typically proceeds under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of N,N’-bis[4-(dimethylamino)phenyl]ethanediamide involves large-scale reactions using similar reagents and catalysts. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-bis[4-(dimethylamino)phenyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Applications De Recherche Scientifique
N,N’-bis[4-(dimethylamino)phenyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is utilized in the production of dyes and pigments, as well as in the development of new materials with specific properties
Mécanisme D'action
The mechanism by which N,N’-bis[4-(dimethylamino)phenyl]ethanediamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dimethylamino groups play a crucial role in binding to these targets, influencing various biochemical pathways. Detailed studies are required to fully elucidate the specific mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-bis[4-(dimethylamino)phenyl]-1,2-ethanedione: This compound shares structural similarities but differs in its functional groups and reactivity.
Bis[4-(dimethylamino)phenyl]methanone:
Uniqueness
N,N’-bis[4-(dimethylamino)phenyl]ethanediamide is unique due to its ethanediamide linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific research and industrial applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
21022-16-2 |
|---|---|
Formule moléculaire |
C18H22N4O2 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
N,N'-bis[4-(dimethylamino)phenyl]oxamide |
InChI |
InChI=1S/C18H22N4O2/c1-21(2)15-9-5-13(6-10-15)19-17(23)18(24)20-14-7-11-16(12-8-14)22(3)4/h5-12H,1-4H3,(H,19,23)(H,20,24) |
Clé InChI |
YNWBJNVGJRVUEL-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=C(C=C2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(3-aminopropyl)-N-[(1S)-1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide;hydrochloride](/img/structure/B11941631.png)

methanone](/img/structure/B11941647.png)

![N'-[(E)-1-(4-hydroxyphenyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11941664.png)





